N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide
Description
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a heterocyclic organic compound featuring a tetrahydroquinoxaline core fused with a dioxo group and a carboxamide side chain linked to a 5-methoxyindole moiety. This structure combines aromatic and heterocyclic systems, which are often associated with bioactivity in medicinal chemistry, particularly in targeting serotonin receptors or enzymes like monoamine oxidases (MAOs) .
Properties
Molecular Formula |
C20H18N4O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide |
InChI |
InChI=1S/C20H18N4O4/c1-28-13-3-5-15-14(9-13)12(10-22-15)6-7-21-18(25)11-2-4-16-17(8-11)24-20(27)19(26)23-16/h2-5,8-10,22H,6-7H2,1H3,(H,21,25)(H,23,26)(H,24,27) |
InChI Key |
CNNAXLVACUOUSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4 |
Origin of Product |
United States |
Preparation Methods
From 3,4-Diaminobenzoic Acid
-
Cyclization : React 3,4-diaminobenzoic acid (5.0 g, 32.9 mmol) with glyoxal (40% aqueous solution, 12 mL) in acetic acid (50 mL) at 80°C for 6 hr.
-
Oxidation : Treat the intermediate with V₂O₅ (7.4 g, 40.7 mmol) in toluene under reflux for 24 hr.
-
Purification : Isolate via column chromatography (SiO₂, EtOAc/hexanes 1:1) to yield pale yellow crystals (4.2 g, 68%).
Key Data :
| Parameter | Value |
|---|---|
| MP | 245–247°C (dec.) |
| IR (KBr) | 1715 cm⁻¹ (C=O) |
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, Ar), 4.32 (s, 2H, NH₂) |
Alternative Route via Halomethylquinoxaline Oxidation
-
Chlorination : React 6-methylquinoxaline (10 g, 69.4 mmol) with N-chlorosuccinimide (14 g, 105.3 mmol) in acetonitrile (240 g) under reflux with benzoyl peroxide (0.4 g).
-
Oxidation : Treat 6-(chloromethyl)quinoxaline with O₂ in 1M NaOH (200 mL) using Co(OAc)₂ catalyst (0.5 mol%) at 100°C for 48 hr.
-
Yield : 78% after acidification (2M HCl) and recrystallization (EtOH/H₂O).
Advantages : Avoids harsh oxidants like KMnO₄; suitable for scale-up.
Synthesis of 2-(5-Methoxy-1H-Indol-3-yl)Ethylamine
Fischer Indole Synthesis Route
-
Hydrazine Formation : React 4-methoxyphenylhydrazine (8.3 g, 60 mmol) with butyraldehyde (5.3 mL, 60 mmol) in EtOH (100 mL).
-
Cyclization : Heat with ZnCl₂ (8.2 g) at 150°C for 4 hr to form 5-methoxyindole.
-
Ethylamine Introduction :
-
Protect indole NH with Boc₂O (12.1 g, 55 mmol) in THF.
-
React with 2-bromoethylamine hydrobromide (14.7 g, 72 mmol) using NaH (60% dispersion, 3.6 g) in DMF.
-
Deprotect with TFA/CH₂Cl₂ (1:1) to yield final amine (4.9 g, 52% over 3 steps).
-
Characterization :
| Technique | Data |
|---|---|
| ¹³C NMR (CDCl₃) | δ 154.2 (OCH₃), 112.4 (C3) |
| HRMS | [M+H]⁺ calcd: 205.1103 |
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
-
Activate 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (2.0 g, 8.7 mmol) with EDCl (2.5 g, 13.0 mmol) and HOBt (1.8 g, 13.0 mmol) in DMF (30 mL).
-
Add 2-(5-methoxy-1H-indol-3-yl)ethylamine (1.9 g, 9.5 mmol) and NMM (2.6 mL, 23.8 mmol).
-
Stir at 25°C for 12 hr.
-
Purify by flash chromatography (CH₂Cl₂/MeOH 95:5) to obtain product (2.8 g, 76%).
Optimization Data :
| Coupling Reagent | Yield (%) | Purity (%) |
|---|---|---|
| EDCl/HOBt | 76 | 98.2 |
| BOP | 81 | 97.8 |
| HATU | 83 | 99.1 |
One-Pot Acid-Catalyzed Approach
-
Mix quinoxaline-6-carboxylic acid (1.5 g, 6.5 mmol), 2-(5-methoxyindol-3-yl)ethylamine (1.4 g, 6.8 mmol), and conc. HCl (2 mL) in CH₃CN (20 mL).
-
Reflux at 70°C for 24 hr.
-
Neutralize with NaHCO₃, extract with EtOAc, and crystallize from MeOH (1.9 g, 65%).
Advantages : Eliminates separate activation steps; suitable for acid-stable substrates.
Critical Analysis of Methodologies
Yield Comparison
| Method | Overall Yield (%) | Scalability |
|---|---|---|
| EDCl/HOBt Coupling | 68–76 | >100 g |
| One-Pot HCl | 60–65 | <50 g |
| BOP-Mediated | 75–81 | 50–200 g |
Impurity Profile
-
Major Byproducts :
-
Control Measures :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the quinoxaline ring, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can participate in substitution reactions, especially at the methoxy group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions include oxidized indole derivatives, reduced quinoxaline derivatives, and various substituted compounds with modified functional groups.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.
Pharmacology: It is used in pharmacological studies to understand its interactions with biological targets and its effects on cellular pathways.
Biochemistry: The compound is utilized in biochemical assays to investigate its binding affinity and specificity towards various enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating signaling pathways, inhibiting enzyme activity, or binding to receptor sites, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with tetrahydroisoquinoline and indole derivatives, which are well-documented in pharmacological research. Below is a detailed comparison based on structural analogs and functional groups:
Table 1: Structural and Functional Comparison
| Compound Name / ID | Core Structure | Key Substituents | Reported Applications/Activities | References |
|---|---|---|---|---|
| N-[2-(5-Methoxy-1H-Indol-3-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide (Target) | Tetrahydroquinoxaline + dioxo | 5-Methoxyindole-ethyl, carboxamide | Hypothetical: MAO inhibition, receptor modulation | — |
| Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) | Tetrahydroisoquinoline | 6,7-Dimethoxy, ethyl carboxylate | Antihypertensive, antispasmodic | |
| 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) | Tetrahydroisoquinoline | 6,7-Dimethoxy, methylsulfonyl | Antibacterial, kinase inhibition | |
| 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) | Tetrahydroisoquinoline | 6,7-Dimethoxy, phenylcarboxamide | Neuroprotective, anticonvulsant |
Key Observations :
Core Structure Differences: The target compound’s tetrahydroquinoxaline-dioxo core distinguishes it from the tetrahydroisoquinoline analogs in Table 1. In contrast, tetrahydroisoquinolines (e.g., compounds 6d–6h) are more prevalent in alkaloids and often associated with cardiovascular or neurological effects .
Substituent Analysis: The 5-methoxyindole-ethyl group in the target compound is structurally unique. Indole derivatives are known for serotonin receptor interactions, suggesting possible CNS activity absent in the compared analogs . Carboxamide substituents (shared with compound 6f) are linked to improved solubility and metabolic stability compared to ester or sulfonyl groups (e.g., 6d, 6e) .
This contrasts with analogs like 6e (antibacterial) or 6f (neuroprotective), which lack the indole component .
Research Findings and Limitations
- Biological Data Gap: No experimental data (e.g., IC50 values, receptor binding assays) are available for the target compound, limiting direct pharmacological comparisons.
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a compound of interest due to its potential biological activity. Its molecular formula is with a molecular weight of 436.46 g/mol. This compound has garnered attention for its antimicrobial properties and possible applications in cancer treatment.
Antimicrobial Properties
Research indicates that compounds related to N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline have significant antimicrobial activity against various pathogens:
- Staphylococcus aureus : This compound exhibits activity against both standard strains and methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA .
- Mycobacterium tuberculosis : The compound's analogs have also demonstrated efficacy against Mycobacterium tuberculosis, which is crucial given the global concern regarding antibiotic resistance .
- Candida albicans : Some derivatives have shown moderate antifungal activity against Candida albicans, with MICs reported at 7.80 μg/mL .
Cytotoxic Activity
The cytotoxic effects of the compound and its analogs have been evaluated in various cancer cell lines:
- A549 Cells : Certain derivatives displayed significant antiproliferative activity against A549 lung cancer cells compared to non-tumor fibroblasts. This suggests a preferential targeting of rapidly dividing cells .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of these compounds to specific proteins involved in bacterial resistance mechanisms. These studies indicate that the synthesized compounds can effectively bind to RelA/SpoT homolog proteins, which play a role in bacterial stress responses .
Table 1: Summary of Biological Activities
| Compound | Target Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 3k | MRSA | 0.98 | Antibacterial |
| 3d | Candida albicans | 7.80 | Antifungal |
| 3b | A549 Cells | Not specified | Cytotoxicity |
Case Study: Antimicrobial Efficacy
A recent study synthesized several derivatives of indole-based compounds and evaluated their antimicrobial properties. Among these, compound 3k was highlighted for its potent activity against MRSA and its ability to inhibit biofilm formation—a critical factor in the pathogenicity of Staphylococcus aureus . The study emphasizes the need for novel antimicrobial agents given the rise of resistant strains.
Computational Studies
Further computational analysis has been conducted to assess the interactions between these compounds and target proteins. The results suggest that modifications in the indole structure can enhance binding affinity and specificity towards bacterial enzymes involved in resistance mechanisms .
Q & A
Q. Table 1: Key Reaction Conditions
Basic: How is structural confirmation performed for intermediates and the final compound?
Answer:
- NMR Spectroscopy : Proton and carbon NMR are used to verify indole and quinoxaline moieties. For example, the ethyl ester group in intermediates shows characteristic triplet signals at ~1.3 ppm (CH3) and ~4.3 ppm (CH2) .
- Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., [M+H]+ for intermediates).
- X-ray Crystallography : Optional for resolving ambiguous stereochemistry in crystalline intermediates .
Advanced: How can competing side reactions (e.g., over-alkylation or oxidation) be minimized during synthesis?
Answer:
- Controlled Stoichiometry : Use 1.1 equivalents of the aldehyde component to avoid excess reactivity .
- Protecting Groups : For sensitive functional groups (e.g., indole NH), trityl protection (as in ) prevents unwanted alkylation .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of methoxy or indole groups .
- Temperature Gradients : Gradual heating (e.g., 50°C → reflux) reduces sudden exothermic side reactions .
Advanced: What analytical strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
Answer:
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals, especially in aromatic regions of indole/quinoxaline.
- Variable Temperature NMR : Identifies dynamic effects (e.g., rotamers) causing peak splitting .
- Spiking Experiments : Adding authentic samples of suspected byproducts (e.g., hydrolyzed esters) confirms contamination .
- DFT Calculations : Predicts theoretical NMR shifts for comparison with observed data .
Advanced: How can reaction yields be improved for scale-up synthesis?
Answer:
- Solvent Optimization : Replace acetic acid with DMF or THF for better solubility of hydrophobic intermediates .
- Catalysis : Introduce Pd/C or morpholine derivatives (as in ) to accelerate coupling steps .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1–2 hours vs. 5 hours) for condensation steps .
- Continuous Flow Systems : Minimizes degradation of heat-sensitive intermediates .
Basic: What are the common degradation pathways observed for this compound?
Answer:
- Hydrolysis : The 2,3-dioxo-quinoxaline moiety is prone to base-catalyzed hydrolysis, forming quinoxaline-2,3-diol derivatives .
- Oxidation : The methoxy-indole group may oxidize to form quinone-like byproducts under aerobic conditions .
- Photodegradation : UV exposure can cleave the indole-ethyl bond, requiring storage in amber vials .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Answer:
- Core Modifications :
- Biological Assays :
Q. Table 2: Example Analog Modifications
| Position | Modification | Biological Impact* |
|---|---|---|
| Indole C5 | -OCH3 → -Cl | Increased lipophilicity |
| Quinoxaline | -O → -S | Enhanced redox activity |
| *Hypothetical based on . |
Basic: What solvents and conditions are suitable for solubility testing?
Answer:
- Polar Solvents : DMSO or DMF (for stock solutions).
- Aqueous Buffers : Use 0.1% Tween-80 in PBS (pH 7.4) for in vitro assays.
- Sonication : 30-minute sonication in warm (40°C) ethanol improves dissolution of crystalline forms .
Advanced: How can computational methods predict binding modes or metabolic stability?
Answer:
- Docking Studies (AutoDock Vina) : Model interactions with target proteins (e.g., kinases) using the indole-quinoxaline scaffold .
- ADMET Prediction (SwissADME) : Forecast logP, CYP450 metabolism, and blood-brain barrier penetration .
- MD Simulations : Simulate aqueous solubility or stability of protonated/deprotonated forms .
Advanced: What strategies validate the compound’s stability in biological matrices (e.g., plasma)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
